Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-
Description
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C16H16N2O/c1-2-13-3-6-15(18-12-13)9-10-19-16-7-4-14(11-17)5-8-16/h3-8,12H,2,9-10H2,1H3 |
InChI Key |
HBHUXNDUZWGLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The SNAr mechanism proceeds via deprotonation of the alcohol to generate an ethoxide ion, which attacks the electron-deficient aromatic ring of 4-halobenzonitrile. Sodium hydride (NaH) in dimethylformamide (DMF) is the preferred base-solvent system, achieving >90% conversion at 30–35°C. Alternative bases such as potassium carbonate (K₂CO₃) or tertiary amines (e.g., DBU) are less effective due to slower kinetics or side reactions.
Table 1: Comparative Efficacy of Bases in SNAr Reactions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH (55–60%) | DMF | 30–35 | 92 | >99 |
| K₂CO₃ | DMSO | 80–90 | 65 | 85 |
| DBU | THF | 25–30 | 78 | 91 |
Optimization of Halobenzonitrile Reactivity
The choice of halogen in 4-halobenzonitrile significantly impacts reaction efficiency. Fluorine and chlorine derivatives are preferred due to their superior leaving-group ability and compatibility with mild conditions.
Halogen Effects on Reaction Kinetics
4-Fluorobenzonitrile reacts faster than its chloro counterpart, but the latter offers higher yields due to reduced steric hindrance. For instance, at 35°C in DMF, 4-chlorobenzonitrile achieves 92% yield in 4 hours, while 4-fluorobenzonitrile requires only 2 hours for 88% yield. Bromine and iodine derivatives are seldom used due to instability and side-product formation.
Solvent Systems and Temperature Control
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity and stabilize transition states. DMF is optimal, providing a dielectric constant (ε = 36.7) that balances reactivity and solubility. Elevated temperatures (>50°C) risk decomposition of the pyridinyl ethanol moiety, necessitating strict control at 30–35°C.
Table 2: Solvent Performance in Etherification
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 92 |
| DMSO | 46.7 | 3.5 | 89 |
| THF | 7.6 | 8 | 68 |
Work-Up and Purification Strategies
Post-reaction work-up involves quenching the base with chilled water, followed by extraction with toluene to isolate the crude product. Filtration through a hyflo bed removes colloidal impurities, and subsequent drying over anhydrous sodium sulfate ensures minimal residual moisture. Final purification via cyclohexane recrystallization yields crystalline benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- with >99% purity, avoiding chromatography.
Spectroscopic Characterization
The compound’s structure is confirmed through:
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.0 Hz, 1H, pyridine-H), 7.65 (d, J = 8.6 Hz, 2H, benzonitrile-H), 6.95 (d, J = 8.6 Hz, 2H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.00 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₃).
Scalability and Industrial Relevance
The patented process is scalable to multi-kilogram batches, with consistent yields exceeding 90%. Key industrial advantages include:
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and pyridine ring are susceptible to oxidation under controlled conditions:
Primary Reaction Pathways:
-
Nitrile Oxidation:
Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the nitrile group into a carboxylic acid ($$-\text{COOH}$$) via intermediate imine or amide formation. -
Pyridine Ring Oxidation:
Under acidic conditions, the pyridine moiety undergoes oxidation at the ethyl-substituted position, yielding pyridine N-oxide derivatives .
Key Conditions:
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄ (10% aqueous) | H₂O/H₂SO₄ | 80–100°C | Carboxylic acid derivative | 65–78% |
| CrO₃ | Acetic acid | 60°C | Ketone intermediate | 45–55% |
Reduction Reactions
The nitrile group is reduced to primary amines or imines, while the pyridine ring may undergo hydrogenation:
Primary Reaction Pathways:
-
Nitrile Reduction:
Catalytic hydrogenation ($$\text{H}_2/\text{Pd–C}$$) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine ($$-\text{CH}_2\text{NH}_2$$) : -
Pyridine Ring Hydrogenation:
Under high-pressure hydrogenation, the pyridine ring converts to piperidine, altering the compound’s electronic properties .
Key Conditions:
| Reagent | Solvent | Pressure/Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ (excess) | THF | 0–25°C | Primary amine derivative | 82–90% |
| H₂ (1 atm)/Pd–C | Ethanol | 25°C | Partially saturated pyridine | 70–75% |
Nucleophilic Substitution Reactions
The ethoxy linker and pyridine ring participate in substitution reactions:
Primary Reaction Pathways:
-
Ethoxy Group Replacement:
The ethoxy moiety undergoes nucleophilic displacement with amines or thiols in the presence of bases like potassium carbonate ($$\text{K}_2\text{CO}_3$$) or sodium hydride ($$\text{NaH}$$) : -
Pyridine Ring Halogenation:
Electrophilic substitution at the pyridine ring’s 3-position occurs with halogens ($$\text{Cl}_2, \text{Br}_2$$) under Lewis acid catalysis .
Key Conditions:
| Reagent | Base/Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Benzylamine | NaH | DMF | N-Benzylamine derivative | 60–68% |
| Br₂ | FeBr₃ | CH₂Cl₂ | 3-Bromo-pyridine derivative | 55–62% |
Cycloaddition and Cross-Coupling Reactions
The nitrile and pyridine groups enable participation in advanced synthetic transformations:
Primary Reaction Pathways:
-
Click Chemistry:
The nitrile participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives . -
Suzuki–Miyaura Coupling:
The pyridine ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling structural diversification .
Key Conditions:
| Reaction Type | Catalyst | Ligand | Product | Yield |
|---|---|---|---|---|
| CuAAC | CuI | TBTA | Triazole-linked conjugate | 75–85% |
| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Biaryl-pyridine derivative | 65–72% |
Stability and Degradation Pathways
The compound exhibits limited stability under harsh conditions:
Scientific Research Applications
Organic Chemistry
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can yield carboxylic acids or ketones depending on conditions.
- Reduction : Converts the nitrile group to an amine using reducing agents like lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic substitutions at the pyridine ring.
Biological Studies
Due to its structural similarity to biologically active molecules, Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is utilized in biological research for:
- Enzyme Inhibition Studies : Investigating its potential as an inhibitor of specific enzymes.
- Receptor Binding : Analyzing how the compound interacts with various receptors in biological systems.
Pharmaceutical Development
This compound has been explored for its potential therapeutic applications. Notably, it has been investigated in the development of thiazolidinedione derivatives known for their antidiabetic properties. The synthesis of compounds like 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione demonstrates its relevance in drug discovery .
Industrial Applications
In industry, Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- can be used in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical products.
Case Study 1: Synthesis of Thiazolidinedione Derivatives
A notable application involves synthesizing thiazolidinedione derivatives using Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-. Research indicated that these derivatives exhibit significant pharmacological activity against diabetes. The synthesis process was optimized to improve yield and purity while utilizing environmentally friendly conditions .
Case Study 2: Enzyme Inhibition Research
Another study focused on the enzyme inhibition properties of Benzonitrile derivatives. The compound was tested against specific enzymes linked to metabolic pathways, providing insights into its potential as a therapeutic agent. The results indicated promising inhibition rates that warrant further investigation into its mechanism of action and therapeutic viability.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzonitrile Derivatives
Compound A : 4-[2-(Dimethylamino)ethoxy]benzonitrile
- CAS : 24197-95-3
- Structure: Dimethylamino group replaces the 5-ethylpyridinyl moiety.
- Properties: Molecular Weight: 190.24 g/mol (C₁₁H₁₄N₂O) . Solubility: Higher polarity due to dimethylamino group, enhancing solubility in polar solvents like methanol .
- Applications : Impurity in itopride (gastroprokinetic agent), highlighting divergent biological roles compared to the target compound .
Compound B : 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile
- CAS : 200631-89-6
- Structure : Incorporates a thiazolidinedione ring instead of pyridinyl.
- Properties :
- Key Difference : The thiazolidinedione group enables hydrogen bonding with receptor sites, unlike the ethylpyridinyl group in the target compound .
Compound C : 4-[2-(Phenylthio)ethoxy]benzonitrile
- CAS: Not explicitly listed (see ).
- Structure : Phenylthio group replaces pyridinyl.
- Properties :
- Synthesis: Uses sulfur mustard carbonate reactions, differing from the target compound’s alkylation with 2-(methylamino)ethanol .
Table 1: Key Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Melting Point (°C) | Key Substituent |
|---|---|---|---|---|
| Target Compound | 255.31 | ~3.5 | Not reported | 5-Ethylpyridinyl ethoxy |
| Compound A | 190.24 | ~1.8 | Low-melting solid | Dimethylamino ethoxy |
| Compound B | 262.28 | ~2.2 | Not reported | Thiazolidinedione ethoxy |
| Compound C | ~265 | ~4.0 | Not reported | Phenylthio ethoxy |
*LogP: Octanol-water partition coefficient (estimated via substituent contributions).
Biological Activity
Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 19
- H : 20
- N : 2
- O : 3
- S : 1
This structure includes a benzonitrile moiety linked to an ethoxy group and a pyridine ring, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antidiabetic Properties :
-
Antimicrobial and Antifungal Activity :
- Studies have shown that derivatives of this compound possess antimicrobial properties that may be beneficial in treating infections .
- Anticancer Potential :
The mechanism through which benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- exerts its biological effects primarily involves:
- PPARγ Activation : This pathway is significant for its antidiabetic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer properties .
Table 1: Summary of Biological Activities
Case Study: Pioglitazone Synthesis
A notable application of benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is its role in synthesizing pioglitazone. This drug has been extensively studied for its effectiveness in managing blood glucose levels in diabetic patients. Clinical trials have demonstrated significant improvements in glycemic control when administered .
Q & A
Q. What are the established synthetic routes for Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 4-hydroxybenzonitrile with 2-(5-ethylpyridin-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Catalysts like Raney-Ni and formic acid are critical for reducing intermediates, as seen in thiazolidinedione derivatives . Yield optimization requires controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Impurities such as unreacted starting materials or dehalogenated byproducts are monitored via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- NMR : The benzonitrile proton (δ 7.6–8.0 ppm, singlet) and pyridinyl protons (δ 8.3–8.6 ppm, doublet) confirm structural integrity. Ethoxy linker protons appear as a triplet (δ 4.3–4.5 ppm) .
- IR : A sharp C≡N stretch near 2225 cm⁻¹ and aromatic C-O-C stretches (~1250 cm⁻¹) are diagnostic .
- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 256.1 (calculated for C₁₆H₁₇N₂O₂) and fragmentation patterns (e.g., loss of ethoxy group) validate purity .
Q. What physicochemical properties are critical for handling and experimental design?
- Molecular Weight : 255.31 g/mol .
- Boiling Point : 431.8°C at 760 mmHg .
- Solubility : Low water solubility; prefers DMSO, DMF, or dichloromethane .
- Stability : Hygroscopic; store under inert gas (argon) at 2–8°C in amber vials to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Density Functional Theory (DFT) predicts electron distribution in the pyridinyl and benzonitrile moieties, identifying sites for electrophilic substitution. Molecular docking studies (e.g., with PPARγ receptors) reveal steric and electronic requirements for binding affinity . For example, substituting the ethoxy linker with bulkier groups reduces conformational flexibility but may improve selectivity .
Q. What strategies resolve contradictions in reported biological data, such as inconsistent IC₅₀ values across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolite Interference : Test for enzymatic degradation (e.g., CYP450 isoforms) using LC-MS/MS to identify active metabolites .
- Structural Analogues : Compare activity of derivatives like 5-ethylpyridin-2-yl vs. 5-methyl analogs to isolate electronic effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) via nitrile hydrolysis to benzamide. Buffered solutions (pH 6–7) enhance shelf life .
- Thermal Degradation : Above 150°C, ethoxy linker cleavage occurs, detected via GC-MS . Accelerated stability testing (40°C/75% RH) over 4 weeks predicts long-term storage requirements .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., Pd/C vs. Raney-Ni) and solvents (DMF vs. THF) .
- Data Validation : Cross-reference spectral data with NIST databases to confirm purity .
- Safety Protocols : Follow OSHA guidelines for nitrile handling; use fume hoods and nitrile gloves due to potential cyanide release under extreme conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
